molecular formula C23H24N4O4 B3977028 5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

Cat. No. B3977028
M. Wt: 420.5 g/mol
InChI Key: OIMCDBZZAQVQAA-UHFFFAOYSA-N
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Description

5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FNPA and is a member of the anilinoquinazoline family of compounds. FNPA has been studied extensively for its biological activity and has shown promise in a variety of research areas.

Mechanism of Action

The mechanism of action of FNPA involves the inhibition of kinase activity. Kinases are enzymes that play a critical role in cell signaling and are often dysregulated in cancer cells. FNPA works by binding to the ATP binding site on the kinase and preventing it from phosphorylating its downstream targets. This inhibition has been shown to have a significant impact on cancer cell growth and survival.
Biochemical and Physiological Effects:
FNPA has been shown to have a significant impact on cancer cell growth and survival. In addition to its kinase inhibitory activity, FNPA has also been shown to induce apoptosis in cancer cells. This induction of apoptosis is thought to be mediated through the activation of the caspase pathway. FNPA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition has been shown to have a significant impact on tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using FNPA in lab experiments is its well-established synthesis method. FNPA can be produced in large quantities and at a relatively low cost. In addition, the kinase inhibitory activity of FNPA has been well characterized, making it a valuable tool for studying kinase signaling pathways. However, one limitation of using FNPA in lab experiments is its potential toxicity. FNPA has been shown to have cytotoxic effects on cancer cells, but it may also have off-target effects on normal cells.

Future Directions

There are several future directions for research involving FNPA. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of FNPA. Another area of interest is the use of FNPA in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is interest in studying the potential applications of FNPA in other disease areas, such as inflammatory diseases or neurodegenerative diseases.
Conclusion:
In conclusion, 5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is a chemical compound that has shown promise in a variety of scientific research applications. Its kinase inhibitory activity and potential cytotoxic effects on cancer cells make it a valuable tool for studying kinase signaling pathways and developing new cancer therapies. There is significant interest in the future development of more potent and selective kinase inhibitors based on the structure of FNPA, as well as exploring its potential applications in other disease areas.

Scientific Research Applications

FNPA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of FNPA as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling and are often dysregulated in cancer cells. FNPA has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR2. This inhibition has been shown to have a significant impact on cancer cell growth and survival.

properties

IUPAC Name

furan-2-yl-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c28-23(22-7-4-16-31-22)26-14-12-25(13-15-26)19-8-9-21(27(29)30)20(17-19)24-11-10-18-5-2-1-3-6-18/h1-9,16-17,24H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMCDBZZAQVQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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